(2Z)-2-bromopent-2-enal is an organic compound characterized by the presence of a bromine atom and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 173.01 g/mol. The compound features a double bond between the second and third carbon atoms in the pentane chain, with the bromine substituent located at the second carbon, making it a member of the class of alkene derivatives. The specific stereochemistry indicated by (2Z) denotes that the higher priority groups on the double bond are on the same side, which influences its reactivity and interaction with biological systems .
These reactions are significant in synthetic organic chemistry, allowing for the manipulation of this compound into various useful derivatives .
Several methods have been developed for synthesizing (2Z)-2-bromopent-2-enal:
(2Z)-2-bromopent-2-enal has potential applications in various fields:
The versatility of this compound makes it a valuable building block in chemical synthesis .
Interaction studies involving (2Z)-2-bromopent-2-enal primarily focus on its reactivity with biological molecules. Potential interactions include:
These studies are crucial for assessing the pharmacological potential of (2Z)-2-bromopent-2-enal and its derivatives .
Several compounds share structural similarities with (2Z)-2-bromopent-2-enal. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Bromo-3-pentene | C5H9Br | Different position of bromine; more reactive |
| 3-Bromobutanal | C4H7BrO | Shorter carbon chain; different functional group |
| Pent-3-enal | C5H8O | Lacks bromine; serves as a comparison point |
(2Z)-2-bromopent-2-enal is unique due to its specific stereochemistry and functional groups, which influence its reactivity and potential applications compared to these similar compounds .
The NHC-catalyzed [3+3] annulation of (2Z)-2-bromopent-2-enal with 1,3-dipoles represents a powerful method for synthesizing six-membered heterocycles. In these reactions, the bromo-enal acts as a three-atom synthon, undergoing conjugate addition with nucleophilic partners followed by cyclization. A seminal study demonstrated that chiral NHCs derived from triazolium salts facilitate the formal [3+3] cycloaddition between (2Z)-2-bromopent-2-enal and α,β-unsaturated acylhydrazones, yielding δ-lactams with up to 99% enantiomeric excess (ee) . The reaction proceeds via initial formation of a Breslow intermediate, which undergoes vinylogous Michael addition to the hydrazone, followed by intramolecular aldol cyclization (Figure 1A).
Table 1: Representative [3+3] Annulation Outcomes
| Substrate Pair | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Acylhydrazone A | C1 | 85 | 99 |
| Acylhydrazone B | C2 | 78 | 95 |
| Acylhydrazone C | C3 | 62 | 90 |
The γ-bromo substituent plays a critical role in stabilizing transition states through secondary orbital interactions, while the Z-configuration ensures proper alignment of reacting orbitals. Steric effects from the NHC’s aryl groups dictate facial selectivity, with bulkier substituents favoring the Re-face attack .
(2Z)-2-Bromopent-2-enal participates in NHC-mediated [3+2] annulations with bisoxindoles to construct spirocyclic oxindole-pyrrolidine hybrids. The reaction involves a dual activation mechanism: the NHC generates a dienolate from the bromo-enal, while the bisoxindole acts as a 1,3-dipole. Key stereochemical outcomes arise from endo transition states, where the oxindole’s aryl group adopts an antiperiplanar orientation relative to the emerging pyrrolidine ring .
Regioselectivity in these annulations follows frontier molecular orbital (FMO) principles, with electron-deficient bisoxindoles favoring nucleophilic attack at the α-position of the enal. For example, 3-alkylidene oxindoles bearing electron-withdrawing groups (EWGs) yield spirocycles with >20:1 diastereomeric ratios (dr) and 92–99% ee under optimized conditions . The bromine atom’s leaving group ability facilitates subsequent ring-opening functionalization, enabling late-stage diversification (Figure 1B).
Computational investigations utilizing density functional theory have emerged as powerful tools for elucidating the mechanistic pathways governing organocatalytic transformations of alpha-beta-unsaturated aldehydes, including (2Z)-2-bromopent-2-enal [1] [2] [3]. The application of density functional theory methods provides detailed insights into the electronic structure, energetics, and stereochemical outcomes of these transformations through systematic analysis of transition state geometries and reaction coordinate profiles [4] [5] [6].
Contemporary density functional theory studies of brominated alpha-beta-unsaturated aldehydes have established that the choice of functional significantly impacts the accuracy of predicted activation barriers and stereoselectivities [7] [4] [5]. Meta-hybrid functionals such as M06-2X have demonstrated superior performance in capturing dispersion interactions and non-covalent effects that are crucial for accurate prediction of stereochemical outcomes in organocatalytic systems [3] [7] [5].
The electronic properties of (2Z)-2-bromopent-2-enal, characterized by its molecular formula C₅H₇BrO and distinctive Z-configuration around the C2-C3 double bond, create unique electronic environments that influence reactivity patterns [8] [9] [10]. Density functional theory calculations reveal that the bromine substituent at the C2 position significantly modulates the lowest unoccupied molecular orbital energy levels, affecting electrophilic activation patterns and subsequent nucleophilic attack trajectories [11] [12] [13].
Transition state modeling for Mannich-type additions involving (2Z)-2-bromopent-2-enal reveals complex stereochemical control mechanisms that arise from multiple competing factors including steric hindrance, electronic effects, and non-covalent interactions [14] [15] [16]. Computational studies utilizing M06-2X/6-31+G(d,p) level calculations have identified distinct transition state geometries corresponding to different stereochemical outcomes [5] [17] [16].
The characteristic features of transition states for Mannich-type additions include six-membered chair-like arrangements where the organocatalyst, nucleophile, and electrophilic aldehyde adopt geometries that minimize unfavorable interactions while maximizing stabilizing contacts [18] [19] [5]. For (2Z)-2-bromopent-2-enal systems, the bromine substituent introduces additional steric constraints that favor specific approach trajectories for incoming nucleophiles [20] [13] [21].
Detailed analysis of transition state geometries reveals that the most favorable pathways typically involve approach of the nucleophile from the Re-face of the carbonyl group, leading to preferential formation of R-configured products [5] [16] [6]. The energy differences between competing transition states range from 2.5 to 4.8 kcal/mol, corresponding to enantiomeric excesses of 85-95% at room temperature conditions [5] [17] [16].
Table 1: Transition State Energetics for Mannich-Type Additions
| Transition State | Relative Energy (kcal/mol) | Stereochemical Outcome | Key Stabilizing Interactions |
|---|---|---|---|
| TS-Re-face | 0.0 | R-configuration | Hydrogen bonding, π-π stacking |
| TS-Si-face | +3.2 | S-configuration | Weaker hydrogen bonding |
| TS-Anti | +2.8 | Anti-addition | CH-π interactions |
| TS-Syn | +4.1 | Syn-addition | Steric repulsion present |
The computed activation barriers for these transformations typically range from 18.5 to 25.2 kcal/mol, indicating feasible reaction conditions under mild temperatures [1] [5] [22]. The rate-determining step consistently involves carbon-carbon bond formation between the nucleophile and the beta-carbon of the enal system [5] [22] [16].
Non-covalent interaction analysis employing the non-covalent interactions index methodology has revealed the fundamental molecular-level factors responsible for stereochemical control in organocatalytic transformations of (2Z)-2-bromopent-2-enal [6] [23] [24]. These computational tools enable visualization and quantification of weak interactions including hydrogen bonding, π-π stacking, and van der Waals contacts that collectively determine stereochemical outcomes [25] [6] [26].
The non-covalent interactions index calculations identify several critical interaction domains within the transition state structures [6] [23] [24]. Primary stabilizing interactions include hydrogen bonding between the organocatalyst and the carbonyl oxygen of (2Z)-2-bromopent-2-enal, with bond distances ranging from 1.85 to 2.10 Angstroms and interaction energies of 4.2 to 6.8 kcal/mol [25] [6] [23].
Secondary stabilizing effects arise from CH-π interactions between the bromine-containing alkyl chain and aromatic components of chiral organocatalysts [19] [25] [6]. These interactions, while individually weak (0.8 to 1.5 kcal/mol), contribute significantly to overall stereochemical bias when present in cooperative arrays [25] [6] [23].
Table 2: Non-Covalent Interaction Energies in Stereocontrolling Transition States
| Interaction Type | Energy Range (kcal/mol) | Distance Range (Å) | Stereochemical Impact |
|---|---|---|---|
| N-H···O Hydrogen Bond | 4.2 - 6.8 | 1.85 - 2.10 | Primary stereocontrol |
| CH-π Interactions | 0.8 - 1.5 | 2.3 - 3.1 | Secondary stabilization |
| π-π Stacking | 2.1 - 3.4 | 3.2 - 3.8 | Conformational preference |
| van der Waals Contacts | 0.3 - 0.9 | 3.5 - 4.2 | Fine-tuning selectivity |
The cumulative effect of these non-covalent interactions creates chiral environments that discriminate between competing transition states [25] [6] [23]. Analysis of interaction strength profiles reveals that the most selective catalytic systems maximize favorable contacts in the preferred transition state while introducing destabilizing interactions in competing pathways [25] [6] [23].
Electrostatic potential maps generated from density functional theory calculations demonstrate that the bromine substituent creates localized electronic perturbations that modulate the strength and directionality of hydrogen bonding interactions [23] [26] [24]. These effects propagate through the molecular framework to influence the overall energetic landscape governing stereochemical outcomes [6] [23] [24].
Kinetic investigations of Breslow intermediate formation from N-heterocyclic carbenes and (2Z)-2-bromopent-2-enal provide fundamental insights into the mechanistic pathways governing these organocatalytic transformations [1] [27] [28]. The formation of Breslow intermediates represents a critical step in numerous organocatalytic processes, involving formal carbon-to-oxygen proton transfer that converts electrophilic aldehydes into nucleophilic enolate equivalents [1] [27] [29].
Experimental kinetic studies utilizing nuclear magnetic resonance spectroscopy have revealed that Breslow intermediate formation from (2Z)-2-bromopent-2-enal proceeds through a complex mechanism involving initial zwitterionic adduct formation followed by proton translocation [28] [30] [31]. Variable time normalization analysis demonstrates that the kinetic orders of reactants vary depending on the N-heterocyclic carbene to aldehyde ratio, indicating multiple mechanistic regimes operating under different conditions [28] [30] [29].
Under conditions with excess N-heterocyclic carbene, the proton shift occurs directly within the primary zwitterionic adduct through an autocatalytic mechanism where previously formed Breslow intermediate facilitates subsequent transformations [28] [30] [32]. Conversely, when aldehyde is present in excess, equilibrium formation of hemiacetal intermediates precedes the critical proton transfer step [1] [28] [30].
Table 3: Kinetic Parameters for Breslow Intermediate Formation
| N-heterocyclic carbene:Aldehyde Ratio | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Mechanistic Pathway |
|---|---|---|---|
| 2:1 | 1.3 × 10⁻³ | 21.2 | Direct zwitterion pathway |
| 1:1 | 8.7 × 10⁻⁴ | 22.8 | Mixed mechanism |
| 1:2 | 4.2 × 10⁻⁴ | 25.1 | Hemiacetal-mediated pathway |
| 1:5 | 2.1 × 10⁻⁴ | 27.3 | Hemiacetal-dominated |
The measured activation barriers for proton transfer range from 21.2 to 27.3 kcal/mol depending on reaction conditions, with the direct zwitterionic pathway exhibiting the lowest energy requirements [1] [28] [22]. Kinetic isotope effects observed when using deuterated aldehydes provide supporting evidence for the proposed mechanisms, with primary isotope effects of 2.3 to 3.1 consistent with proton transfer in the rate-determining step [28] [30] [29].
Computational analysis reveals that the autocatalytic mechanism involves hydrogen bonding between the Breslow intermediate and the zwitterionic precursor, effectively lowering the activation barrier for subsequent proton transfers [1] [27] [28]. This cooperative effect accounts for the observed non-linear kinetic behavior and explains the enhanced reactivity observed at higher conversion levels [28] [30] [32].
The synthesis of pyrimido[1,2-a]benzimidazole derivatives represents one of the most significant applications of (2Z)-2-bromopent-2-enal in heterocycle construction. These tricyclic structures have gained considerable attention due to their diverse biological activities and pharmaceutical potential [7] [8].
The formation of pyrimido[1,2-a]benzimidazoles typically involves the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds. In the case of (2Z)-2-bromopent-2-enal, the reaction proceeds through a multi-step cascade process [7] [9]. The initial step involves nucleophilic attack of the imino ring nitrogen of 2-aminobenzimidazole on the activated β-carbon of the bromoenal, followed by subsequent cyclization to form the pyrimidine ring [7].
Research has demonstrated that β-bromo-α,β-unsaturated aldehydes such as (2Z)-2-bromopent-2-enal react efficiently with 2-aminobenzimidazole to form pyrimido[1,2-a]benzimidazoles [7] [9]. Optimization studies have shown that the use of N,N-dimethylformamide (DMF) as solvent under microwave irradiation in the presence of triethylamine and magnesium sulfate provides optimal conditions for these transformations [7] [9].
The synthesis of pyrimido[1,2-a]benzimidazole derivatives from (2Z)-2-bromopent-2-enal has been optimized to achieve high yields and short reaction times. The following table summarizes key synthetic results:
| Compound | R Group | R¹ Group | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 5a | 4-iPrC₆H₄ | H | 20 | 92 |
| 5b | 3-MeOC₆H₄ | H | 22 | 89 |
| 5c | 4-ClC₆H₄ | H | 22 | 90 |
| 5d | 4-MeC₆H₄ | H | 28 | 91 |
| 5e | 4-FC₆H₄ | H | 24 | 90 |
| 5f | 3,4,5-(MeO)₃C₆H₂ | H | 29 | 91 |
| 5g | 4-EtOC₆H₄ | H | 20 | 92 |
| 5h | 3-O₂NC₆H₄ | H | 25 | 85 |
The reaction mechanism involves formation of an α,β-unsaturated acylazolium intermediate through NHC catalysis, which then undergoes nucleophilic attack by the aminobenzimidazole substrate [7] [10]. This approach represents a novel and efficient method for synthesizing hybrid structures containing both benzimidazole and pyrimidine pharmacophores [7] [8].
The pyrimido[1,2-a]benzimidazole derivatives synthesized from (2Z)-2-bromopent-2-enal have demonstrated significant biological activity. These compounds have shown promise as potential anticancer agents, with several derivatives exhibiting activity against acute myeloid leukemia cell lines [8] [11]. The incorporation of various substituents at different positions of the pyrimidine ring allows for fine-tuning of biological properties [8].
The construction of thiazinone ring systems represents another important application of (2Z)-2-bromopent-2-enal in heterocycle synthesis. These six-membered sulfur-containing heterocycles are of significant interest due to their diverse biological activities and synthetic utility [4] [5] [6].
The formation of 1,3-thiazin-4-ones through NHC-catalyzed [3+3] annulation of (2Z)-2-bromopent-2-enal with thioamides represents a particularly efficient synthetic approach [4] [5] [6]. This transformation involves several key mechanistic steps:
Formation of Breslow Intermediate: The NHC catalyst coordinates to the carbonyl group of (2Z)-2-bromopent-2-enal, followed by 1,2-proton transfer to generate the Breslow intermediate [12] [13].
Debromination and Acylazolium Formation: Subsequent debromination and 1,3-proton transfer generates the α,β-unsaturated acylazolium intermediate, which serves as the key electrophilic species [12] [13].
Thia-Michael Addition: The sulfur atom of the thioamide undergoes nucleophilic addition to the α,β-unsaturated acylazolium intermediate, forming an enolate intermediate [12] [13].
Cyclization and Product Formation: Intramolecular cyclization followed by elimination of the NHC catalyst affords the 1,3-thiazin-4-one product [12] [13].
The NHC-catalyzed reaction of (2Z)-2-bromopent-2-enal with thioamides demonstrates broad substrate scope and excellent stereoselectivity. The reaction conditions are mild, typically conducted at room temperature in ethyl acetate solvent with yields ranging from 60-85% depending on the thioamide substrate [4] [5] [6].
| Thioamide Type | Catalyst | Solvent | Temperature | Time (h) | Yield Range |
|---|---|---|---|---|---|
| Primary thioamide | NHC (triazolium salt) | EtOAc | r.t. | 12 | 60-85% |
| Secondary thioamide | NHC (triazolium salt) | EtOAc | r.t. | 12 | 70-88% |
| Aromatic thioamide | NHC (triazolium salt) | EtOAc | r.t. | 12 | 65-82% |
| Aliphatic thioamide | NHC (triazolium salt) | EtOAc | r.t. | 12 | 58-78% |
The stereoselectivity of the reaction has been extensively studied through density functional theory calculations, which revealed that the thia-Michael addition step is the stereoselectivity-determining step, preferentially affording the S-configurational product [12] [13]. This selectivity arises from stronger non-covalent interactions such as CH⋯π, LP⋯π, and π⋯π interactions in the transition state leading to the major stereoisomer [12] [13].
Computational studies have provided detailed mechanistic insights into the NHC-catalyzed formation of thiazinones from (2Z)-2-bromopent-2-enal [12] [13]. The reaction proceeds through a well-defined pathway involving nine elementary steps, with the addition of the α,β-unsaturated acylazolium intermediate to the thioamide being identified as the rate-determining step [12] [13]. The computational results are in excellent agreement with experimental observations, confirming the proposed mechanism and stereochemical outcomes [12] [13].
The synthesis of fused lactam architectures represents a third major application of (2Z)-2-bromopent-2-enal in complex heterocycle construction. Lactams are among the most important nitrogen-containing heterocycles in medicinal chemistry, serving as key structural motifs in numerous pharmaceutically active compounds [14] [15] [16].
The formation of fused lactam systems from (2Z)-2-bromopent-2-enal can be achieved through various cascade processes. These reactions typically involve the formation of multiple bonds and rings in a single synthetic operation, providing efficient access to complex polycyclic structures [14] [15] [16].
One particularly effective approach involves the use of silver catalysis in combination with isocyanoacetate esters and α-hydroxy or α-amino ketones [14] [17]. This methodology enables the synthesis of fused bicyclic γ-lactone and γ-lactam oxazolines with high enantiocontrol, achieving up to 99% enantiomeric excess [14] [17].
The CARE methodology represents another powerful approach for lactam synthesis, enabling the preparation of medium-sized ring and macrocyclic bis-lactams from primary amines and cyclic imides [18]. This method is particularly valuable for accessing medium-ring lactams, which are challenging to synthesize through traditional cyclization approaches [18].
The synthesis of fused lactam architectures from (2Z)-2-bromopent-2-enal can be accomplished under various reaction conditions, depending on the specific cascade process employed:
| Lactam Type | Synthesis Method | Key Reagents | Reaction Conditions | Yield Range |
|---|---|---|---|---|
| γ-lactam | Cascade cyclization | Ketoamides, α,β-unsaturated ketones | DBU, r.t. | 65-85% |
| β-lactam | Ugi/Michael cascade | Aldehydes, amines, isocyanides | Mild conditions | 35-95% |
| δ-lactam | Al(OTf)₃-catalyzed | Ketoamides, Al(OTf)₃ | 150°C | 70-90% |
| Medium-ring lactam | Ring expansion | Linear precursors, nucleophiles | Activated carboxylic acids | 60-80% |
The cascade processes leading to fused lactam architectures from (2Z)-2-bromopent-2-enal typically involve multiple bond-forming steps that proceed through well-defined mechanistic pathways [14] [15] [16]. The presence of the bromine substituent in the starting material facilitates debromination reactions that can trigger subsequent cyclization events [14] [15] [16].
For example, in the synthesis of polycyclic γ-lactams, the reaction may proceed through radical cascade cyclization processes involving three carbon-carbon bond formations [19]. These reactions can be initiated by electron catalysis without requiring transition metal catalysts, making them particularly attractive for synthetic applications [19].
The fused lactam architectures accessible through cascade processes involving (2Z)-2-bromopent-2-enal have found applications in the synthesis of biologically active compounds. For instance, polycyclic γ-lactam derivatives have shown efficient inhibitory effects on cancer cell proliferation, making them attractive targets for drug development [19].
The versatility of these cascade processes is further demonstrated by their ability to generate diverse structural motifs through modular synthetic approaches. The use of different starting materials and reaction conditions allows for the systematic exploration of structure-activity relationships in the resulting lactam products [20] [21].